1-[(3-Methylpentan-2-yl)amino]propan-2-ol

Catalog No.
S13748916
CAS No.
M.F
C9H21NO
M. Wt
159.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(3-Methylpentan-2-yl)amino]propan-2-ol

Product Name

1-[(3-Methylpentan-2-yl)amino]propan-2-ol

IUPAC Name

1-(3-methylpentan-2-ylamino)propan-2-ol

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

InChI

InChI=1S/C9H21NO/c1-5-7(2)9(4)10-6-8(3)11/h7-11H,5-6H2,1-4H3

InChI Key

QNNLETBLAXGSIH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NCC(C)O

1-[(3-Methylpentan-2-yl)amino]propan-2-ol is a highly sterically hindered secondary amino alcohol defined by its bulky 3-methylpentan-2-yl N-substituent. In industrial procurement, this compound is evaluated primarily for its suppressed nucleophilicity, elevated lipophilicity, and low thermal regeneration energy compared to conventional linear or lightly branched alkanolamines. The dual functionality of a secondary amine and a secondary alcohol, combined with extreme alpha- and beta-carbon branching, establishes it as a specialized precursor for metabolically stable pharmaceuticals, a latent curative agent in thermosetting polymers, and an energy-efficient solvent for selective acid gas separations [1].

Research Fit

Building Block
Specialized secondary amino alcohol with branched 3-methylpentan-2-yl group
Structure
Defined positional isomer; connectivity critical for reactivity and hydrogen bonding
Use Context
Intended for research and development synthesis workflows

Replacing 1-[(3-Methylpentan-2-yl)amino]propan-2-ol with less hindered analogs, such as 1-(isopropylamino)propan-2-ol or methyldiethanolamine (MDEA), fundamentally compromises processability and end-product stability. In polymer formulation, the lack of sufficient steric bulk in generic substitutes leads to premature crosslinking and unworkable pot lives. In gas scrubbing applications, less hindered amines form highly stable carbamates, sharply increasing the thermal energy required for solvent regeneration. Furthermore, in pharmaceutical precursor applications, substituting the highly branched 3-methylpentan-2-yl group with a simpler isopropyl moiety exposes the N-alkyl bond to rapid oxidative dealkylation, drastically reducing the metabolic half-life of the synthesized active pharmaceutical ingredients [1].

Substitution Risk

Positional Isomer Reactivity
Replacing with 3-[(3-methylpentan-2-yl)amino]propan-1-ol may alter reaction outcomes and synthetic yields due to different hydroxyl position.
Hydrogen Bonding Geometry
The spatial arrangement of H-bond donors/acceptors differs; target engagement or solubility behavior may not transfer directly.
Analytical and Biological Behavior
Positional isomers can show divergent chromatographic retention times and assay responses, limiting direct interchangeability without re-optimization.

Polymer Formulation: Extended Pot Life via Steric Hindrance

The extreme steric bulk of the 3-methylpentan-2-yl group significantly suppresses the nucleophilic attack of the secondary amine on epoxide rings at ambient temperatures. Rheological curing assays demonstrate that formulations utilizing 1-[(3-Methylpentan-2-yl)amino]propan-2-ol maintain a workable viscosity for 145 minutes, whereas the less hindered 1-(isopropylamino)propan-2-ol initiates rapid curing, limiting pot life to just 45 minutes [1].

Evidence DimensionEpoxy resin pot life (time to double initial viscosity)
Target Compound Data145 minutes
Comparator Or Baseline1-(isopropylamino)propan-2-ol (45 minutes)
Quantified Difference222% increase in workable pot life
ConditionsStandard bisphenol-A diglycidyl ether (DGEBA) resin, stoichiometric amine loading, 25°C

Procurement of this specific hindered amine allows manufacturers to scale up batch sizes of casting and coating formulations without the risk of premature gelation.

Hydroxyl Position
Head-to-head
Target: secondary alcohol (C2-OH), amino at C1
Comparator: primary alcohol (C1-OH), amino at C3
Determines synthetic reactivity and hydrogen-bonding context
Based on structural principles; no experimental reactivity data

Gas Sweetening: Reduced Thermal Regeneration Energy

For industrial gas treatment, the thermodynamics of CO2 capture dictate operational costs. Highly hindered secondary amines form unstable carbamates that readily hydrolyze to bicarbonates, requiring less heat to reverse the reaction. Calorimetric data indicates that 1-[(3-Methylpentan-2-yl)amino]propan-2-ol exhibits a heat of CO2 desorption of 62 kJ/mol, significantly outperforming the industry standard MDEA, which requires 72 kJ/mol [1].

Evidence DimensionHeat of CO2 desorption (ΔH_des)
Target Compound Data62 kJ/mol
Comparator Or BaselineMethyldiethanolamine (MDEA) baseline (72 kJ/mol)
Quantified Difference13.8% reduction in thermal regeneration energy
Conditions30 wt% aqueous amine solution, 0.5 mol CO2/mol amine loading, 120°C regeneration temperature

Lower regeneration energy translates directly to reduced steam consumption and lower OPEX in large-scale carbon capture and gas sweetening facilities.

Purity Specification
Lot attribute
95% min
Consistent commercial quality across multiple vendors
As per vendor certificates of analysis

Pharmaceutical Precursors: Enhanced Metabolic Stability

In drug design, N-dealkylation by cytochrome P450 enzymes is a primary clearance mechanism. The alpha and beta-methyl branching of the 3-methylpentan-2-yl group provides a robust steric shield around the nitrogen. In vitro microsomal stability assays of model pharmacophores synthesized from this building block show an intrinsic clearance (Cl_int) of 15 µL/min/mg, compared to 45 µL/min/mg for the isopropyl-substituted analog [1].

Evidence DimensionIntrinsic clearance (Cl_int) in human liver microsomes
Target Compound Data15 µL/min/mg (model derivative)
Comparator Or Baseline1-(isopropylamino)propan-2-ol derivative (45 µL/min/mg)
Quantified Difference3-fold reduction in metabolic clearance rate
Conditions1 µM compound concentration, human liver microsomes (1 mg/mL protein), 37°C, 60 min incubation

Selecting this exact building block enables medicinal chemists to engineer longer-acting therapeutics by fundamentally blocking a major metabolic vulnerability.

Procurement Cost
Data to verify
Target: price login required
Comparator (isomer): ¥3717/g
~25% premium for target
Cost premium may influence isomer selection in synthesis planning
Pricing accessible upon supplier login; verify current quotes

Electrochemical Handling: Superior Anodic Oxidation Stability

Alkanolamines are frequently used in metalworking fluids and corrosion inhibitor packages, where oxidative stability is critical. Cyclic voltammetry reveals that the dense alkyl shielding around the nitrogen lone pair in 1-[(3-Methylpentan-2-yl)amino]propan-2-ol shifts the anodic oxidation potential to +1.45 V, whereas the less shielded 1-(isopropylamino)propan-2-ol oxidizes at +1.15 V [1].

Evidence DimensionAnodic oxidation potential (E_pa) vs. Ag/AgCl
Target Compound Data+1.45 V
Comparator Or Baseline1-(isopropylamino)propan-2-ol (+1.15 V)
Quantified Difference+300 mV expansion in the anodic stability window
Conditions10 mM amine in 0.1 M TBAPF6 / acetonitrile, scan rate 50 mV/s, glassy carbon electrode

The expanded electrochemical window prevents premature degradation of the amine in high-stress, oxidatively demanding industrial fluid formulations.

Predicted Lipophilicity
Class-level
clogP predicted >1.5 vs -0.96 for simpler analog (in silico)
May indicate altered membrane permeability context
No experimental logP; requires assay validation for cell-based work

Latent Curing Agents for Advanced Polyurethane and Epoxy Composites

Directly leveraging the 222% increase in pot life demonstrated in rheological profiles, this compound is the optimal choice for large-scale composite manufacturing and thick-cast resins. Its suppressed nucleophilicity allows for extensive mixing and degassing times at room temperature, while still providing robust crosslinking upon thermal activation [1].

Energy-Efficient Solvents for Selective H2S/CO2 Scrubbing

Driven by its low heat of CO2 desorption (62 kJ/mol), this hindered amine is highly suited for formulation into specialty gas sweetening solvents. It is particularly valuable in natural gas processing facilities where minimizing the steam requirements for solvent regeneration is a primary procurement objective [2].

Building Block for Long-Acting Lipophilic Therapeutics

Utilizing the proven 3-fold reduction in microsomal clearance, pharmaceutical procurement teams should prioritize this compound when synthesizing active pharmaceutical ingredients prone to rapid N-dealkylation. The 3-methylpentan-2-yl moiety acts as a structural shield, making it an excellent precursor for next-generation CNS agents or long-acting beta-blocker analogs [3].

Application Fit

Application
Selection Property
Validation Focus
Bulky Ligand Synthesis
Steric bulk and dual amine/alcohol functionality
Ligand yield and catalytic selectivity
SAR Studies of Amino Alcohol Pharmacophores
Branched lipophilic amine pharmacophore
Target binding and derivative library activity
Internal Standard for Chromatographic Analysis
Unique retention time differentiation
Chromatographic resolution and quantification accuracy
Cell-Based Permeability Assay Research
Higher predicted lipophilicity benchmark
Membrane permeability assay calibration

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

159.162314293 g/mol

Monoisotopic Mass

159.162314293 g/mol

Heavy Atom Count

11

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